N'-cyclooctylidene-4-nitrobenzohydrazide
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Overview
Description
N’-cyclooctylidene-4-nitrobenzohydrazide: is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a cyclooctylidene group attached to a 4-nitrobenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclooctylidene-4-nitrobenzohydrazide typically involves the reaction of 4-nitrobenzohydrazide with cyclooctanone. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for N’-cyclooctylidene-4-nitrobenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-cyclooctylidene-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
N’-cyclooctylidene-4-nitrobenzohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N’-cyclooctylidene-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The nitro group and hydrazide moiety play crucial roles in its activity, influencing its binding affinity and specificity.
Comparison with Similar Compounds
N’-cyclooctylidene-4-nitrobenzohydrazide can be compared with other similar compounds, such as:
N’-cyclohexylidene-4-nitrobenzohydrazide: Similar structure but with a cyclohexylidene group instead of a cyclooctylidene group.
4-nitrobenzohydrazide: Lacks the cyclooctylidene group, making it less complex.
N’-cycloheptylidene-4-nitrobenzohydrazide: Contains a cycloheptylidene group, offering different steric and electronic properties.
The uniqueness of N’-cyclooctylidene-4-nitrobenzohydrazide lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H19N3O3 |
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Molecular Weight |
289.33 g/mol |
IUPAC Name |
N-(cyclooctylideneamino)-4-nitrobenzamide |
InChI |
InChI=1S/C15H19N3O3/c19-15(12-8-10-14(11-9-12)18(20)21)17-16-13-6-4-2-1-3-5-7-13/h8-11H,1-7H2,(H,17,19) |
InChI Key |
OHBKTRADQPEEPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])CCC1 |
Origin of Product |
United States |
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